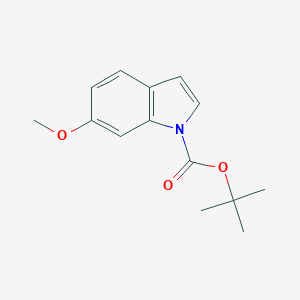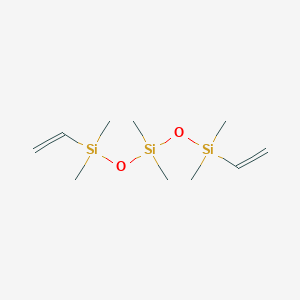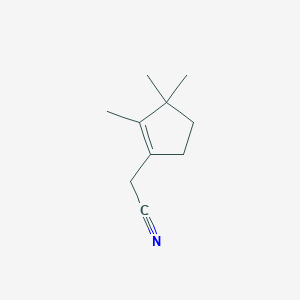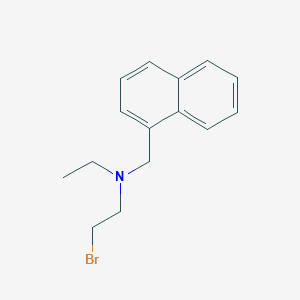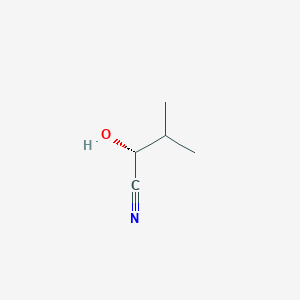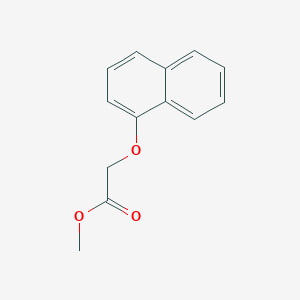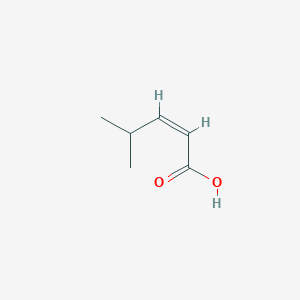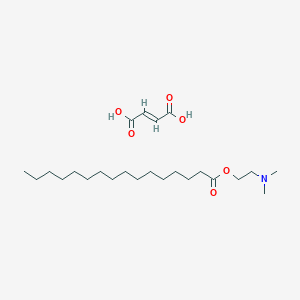
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) involves the interaction between the compound and the target protein. This interaction results in a conformational change in the protein, which leads to the activation or inhibition of the protein's function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) depend on the target protein. This compound can either activate or inhibit the function of the target protein, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) in lab experiments is its specificity. This compound can selectively target a specific protein, which allows for precise experiments. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can affect the results of the experiment.
Zukünftige Richtungen
There are numerous future directions for the study of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1). One direction is the development of more specific compounds that can target specific proteins with greater precision. Another direction is the study of the compound's potential use in drug development, where it can be used to study the mechanism of action of various drugs. Additionally, the study of the compound's potential toxicity and its effects on cells is an area that requires further research.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this area can lead to the development of more specific compounds and a better understanding of the compound's potential use in drug development.
Synthesemethoden
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is synthesized through a specific method. The synthesis involves the reaction between dimethylaminoethanol and hexadecanoyl chloride, which produces 2-(dimethylamino)ethyl hexadecanoate. This compound is then reacted with maleic anhydride to produce 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1).
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) has numerous scientific research applications. It is commonly used in the field of biochemistry, where it is used to study the interaction between proteins and ligands. This compound is also used in the field of pharmacology, where it is used to study the mechanism of action of various drugs.
Eigenschaften
CAS-Nummer |
129320-10-1 |
|---|---|
Produktname |
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) |
Molekularformel |
C24H45NO6 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



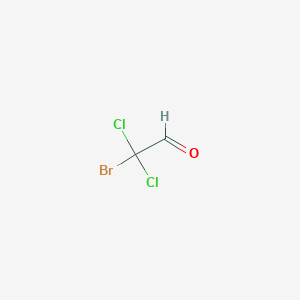
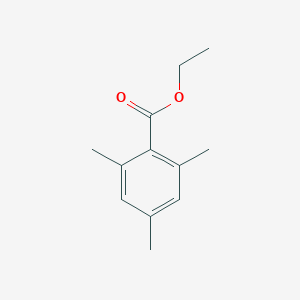
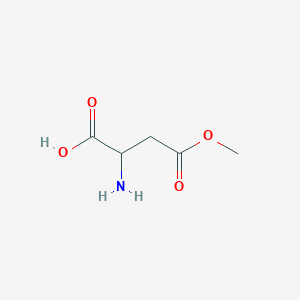
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

